molecular formula C9H15IO2 B2398481 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane CAS No. 1855706-02-3

7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane

Cat. No.: B2398481
CAS No.: 1855706-02-3
M. Wt: 282.121
InChI Key: XAKRVVXMMKXSJK-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-2,6-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group attached to a dioxaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 2,6-dioxaspiro[4.5]decane as the starting material, which is then reacted with iodomethane under basic conditions to introduce the iodomethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane is unique due to the presence of the iodomethyl group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

7-(iodomethyl)-2,6-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-6-8-2-1-3-9(12-8)4-5-11-7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRVVXMMKXSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCOC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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